1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone
Description
1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone is a bicyclic ketone featuring a fused cyclooctene-furan scaffold with a methyl substituent at the 2-position and an acetyl group at the 3-position. Its complex structure confers unique steric and electronic properties, making it relevant in synthetic organic chemistry and materials science.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[(6Z)-2-methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl]ethanone |
InChI |
InChI=1S/C13H18O2/c1-9(14)13-10(2)15-12-8-6-4-3-5-7-11(12)13/h3-4,11-12H,5-8H2,1-2H3/b4-3- |
InChI Key |
MLSKQBNESXKKFP-ARJAWSKDSA-N |
Isomeric SMILES |
CC1=C(C2CC/C=C\CCC2O1)C(=O)C |
Canonical SMILES |
CC1=C(C2CCC=CCCC2O1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Cycloocta[b]furan Derivatives: d-TCO and d-CCO
The closest analogs are d-TCO ((2s,3aR,9aS,E)-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxol-2-yl)methanol) and d-CCO (diastereomeric variants of cycloocta[d][1,3]dioxol-2-ylmethanol) . Key differences include:
- Substituents: d-TCO/d-CCO feature a methanol group and a dioxolane ring, whereas the target compound has a methyl group and an ethanone moiety.
- Synthesis : d-TCO is synthesized via photoisomerization (254 nm UV irradiation) using methyl benzoate as a triplet sensitizer, achieving yields up to 58% . The target compound’s synthesis likely requires analogous photochemical steps but with tailored reagents for ketone formation.
- Stereochemical Outcomes : d-TCO exhibits diastereomeric ratios (dr) up to 14:1 under optimized conditions , suggesting that the target compound’s stereoselectivity could similarly depend on reaction parameters.
Simple Furan-based Ketones: 1-(Furan-3-yl)ethanone
1-(Furan-3-yl)ethanone (CAS 14313-09-8) is a monocyclic analog with a 5-membered furan ring and an acetyl group . Comparative analysis:
- Electronic Effects: The conjugated furan in 1-(Furan-3-yl)ethanone allows for resonance stabilization of the ketone, whereas the bicyclic system in the target compound may localize electron density differently, affecting nucleophilic attack sites.
Computational Insights into Stability and Reactivity
Density-functional theory (DFT) studies, such as those employing Becke’s hybrid functional, have demonstrated accuracy in predicting thermochemical properties (e.g., atomization energies with ±2.4 kcal/mol deviations) .
Research Findings and Data Tables
Structural and Electronic Properties
| Compound | Ring System | Substituents | Molecular Weight | Notable Features |
|---|---|---|---|---|
| Target Compound | Cycloocta[b]furan | Methyl, ethanone | ~208.3 g/mol* | High ring strain, bicyclic |
| 1-(Furan-3-yl)ethanone | Furan | Ethanone | 110.11 g/mol | Planar, resonance stabilization |
| d-TCO | Cycloocta[d]dioxole | Methanol | ~182.2 g/mol | Dioxolane ring, photolabile |
*Calculated based on molecular formula.
Discussion of Key Contrasts and Challenges
- Synthetic Accessibility: The target compound’s bicyclic structure demands precise control over ring closure and ketone positioning, unlike simpler analogs like 1-(Furan-3-yl)ethanone.
- Stereochemical Complexity : Similar to d-TCO/d-CCO, the target likely exhibits multiple stereoisomers, necessitating chiral resolution techniques or asymmetric synthesis.
- Computational Modeling : Becke’s DFT methods could resolve electronic properties but require validation against experimental crystallographic data (e.g., via SHELX or WinGX ).
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